molecular formula C7H12ClN3S B1450281 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride CAS No. 1797941-14-0

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride

Cat. No.: B1450281
CAS No.: 1797941-14-0
M. Wt: 205.71 g/mol
InChI Key: GGLQIBLTMDQQNH-UHFFFAOYSA-N
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Description

“2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride” is a chemical compound that belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds . It is an important class of bioactive substances . For instance, it has been found among the benzyloxy derivatives of 2-nitroimidazo .


Synthesis Analysis

The synthesis of “this compound” involves the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in refluxing EtOH in the presence of a base .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it is known that imidazo[2,1-b][1,3]thiazines, to which this compound belongs, have been actively studied as electroluminescent materials for OLED devices .

Scientific Research Applications

Multicomponent Synthesis

The molecule is involved in complex synthesis processes such as the one-pot, four-component reaction where novel imidazo[2,1-b]thiazol-5-amine derivatives are created. This process, involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides, demonstrates the molecule's role in producing derivatives with a range of aromatic aldehydes, showcasing its versatility in synthesis processes (Mahdavi et al., 2012).

Antimicrobial Properties

Imidazo[2,1-b][1,3]thiazole derivatives are synthesized for their antimicrobial activities. The derivatives, particularly those involving benzofuran, have shown promising results against certain microbial strains, indicating the molecule's potential in antimicrobial drug development (Shankerrao et al., 2017).

Hantzsch Synthesis

The molecule is used in Hantzsch synthesis processes to produce aryl imidazo[1,2‐b]Isoxazolyl‐N‐aryl Thiazol Amines analogues. This process highlights its role in the generation of novel compounds, potentially useful in various applications, including medicinal chemistry (Rajanarendar et al., 2016).

Antibacterial Activity

Derivatives of 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride are synthesized and evaluated for their antibacterial activity. The synthesis of novel derivatives and their subsequent testing against bacterial strains underlines the molecule's potential in creating new antibacterial agents (Prasad, 2021).

Future Directions

Imidazo[2,1-b][1,3]thiazines, the class of compounds to which “2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride” belongs, have been found to have a broad range of biological activities and are being actively studied for their potential applications . They have also found practical application and are being actively studied as electroluminescent materials for OLED devices . This suggests that there is significant potential for future research and development in this area.

Properties

IUPAC Name

2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;/h5H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLQIBLTMDQQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 2
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 3
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 4
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 6
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride

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